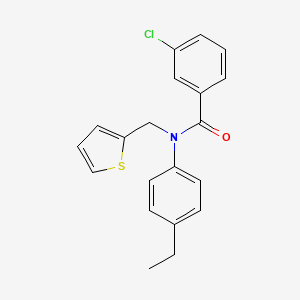
3-chloro-N-(4-ethylphenyl)-N-(thiophen-2-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-N-(4-ethylphenyl)-N-[(thiophen-2-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, an ethyl-substituted phenyl ring, and a thiophene moiety attached to the benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(4-ethylphenyl)-N-[(thiophen-2-yl)methyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzoyl chloride, 4-ethylphenylamine, and 2-thiophenemethanol.
Formation of Benzamide Core: The first step involves the reaction of 3-chlorobenzoyl chloride with 4-ethylphenylamine in the presence of a base, such as triethylamine, to form the intermediate 3-chloro-N-(4-ethylphenyl)benzamide.
Attachment of Thiophene Moiety: The intermediate is then reacted with 2-thiophenemethanol in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to yield the final product, 3-chloro-N-(4-ethylphenyl)-N-[(thiophen-2-yl)methyl]benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-N-(4-ethylphenyl)-N-[(thiophen-2-yl)methyl]benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiophene moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carbonyl group in the benzamide core can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), bases (triethylamine), solvents (dichloromethane).
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile).
Reduction: Reducing agents (LiAlH4), solvents (ether).
Major Products
Substitution: Formation of substituted benzamides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Applications De Recherche Scientifique
3-Chloro-N-(4-ethylphenyl)-N-[(thiophen-2-yl)methyl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 3-chloro-N-(4-ethylphenyl)-N-[(thiophen-2-yl)methyl]benzamide depends on its specific application. For instance, if it exhibits antimicrobial activity, it may target bacterial cell membranes or enzymes. If it has anticancer properties, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells. The exact molecular targets and pathways involved would require further experimental validation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-N-(4-methylphenyl)-N-[(thiophen-2-yl)methyl]benzamide: Similar structure but with a methyl group instead of an ethyl group.
3-Chloro-N-(4-ethylphenyl)-N-[(furan-2-yl)methyl]benzamide: Similar structure but with a furan ring instead of a thiophene ring.
3-Chloro-N-(4-ethylphenyl)-N-[(pyridin-2-yl)methyl]benzamide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
3-Chloro-N-(4-ethylphenyl)-N-[(thiophen-2-yl)methyl]benzamide is unique due to the presence of both the ethyl-substituted phenyl ring and the thiophene moiety. This combination of structural features may confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C20H18ClNOS |
|---|---|
Poids moléculaire |
355.9 g/mol |
Nom IUPAC |
3-chloro-N-(4-ethylphenyl)-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C20H18ClNOS/c1-2-15-8-10-18(11-9-15)22(14-19-7-4-12-24-19)20(23)16-5-3-6-17(21)13-16/h3-13H,2,14H2,1H3 |
Clé InChI |
ASKOGGHYIRRTGZ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)C3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


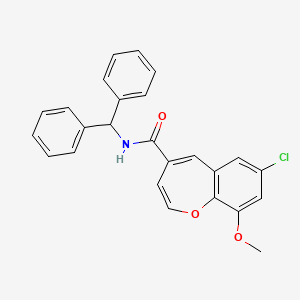
![2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11328019.png)
![5-(3-fluoro-4-methylphenyl)-3-(3-hydroxypropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11328027.png)
![2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B11328034.png)
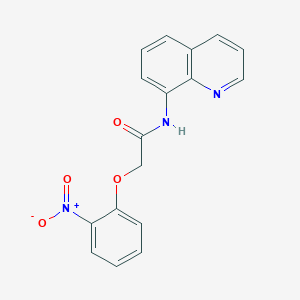
![2-(3,4-dimethylphenoxy)-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]acetamide](/img/structure/B11328062.png)
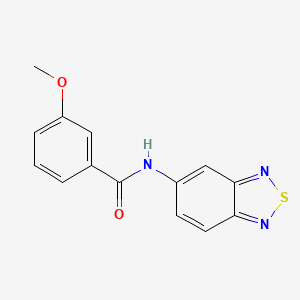
![2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B11328072.png)
![N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]-3-nitrobenzamide](/img/structure/B11328078.png)
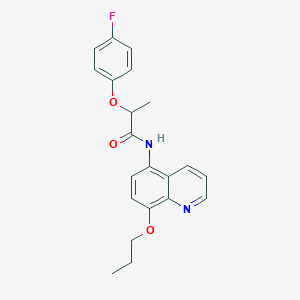
![N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B11328103.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(4-ethylphenyl)piperidine-4-carboxamide](/img/structure/B11328106.png)
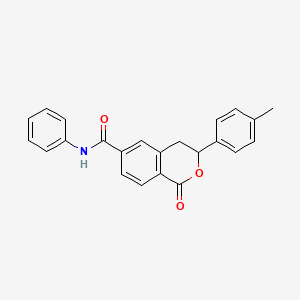
![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-methylpropanamide](/img/structure/B11328111.png)
